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molecular formula C10H10N4O3 B8704480 methyl (5-(3-hydroxyphenyl)-2H-tetrazol-2-yl)acetate

methyl (5-(3-hydroxyphenyl)-2H-tetrazol-2-yl)acetate

Cat. No. B8704480
M. Wt: 234.21 g/mol
InChI Key: PHOKOCSTFFPSBN-UHFFFAOYSA-N
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Patent
US08410284B2

Procedure details

To a solution of 3-(2H-tetrazol-5-yl)phenol (250.8 mg, 1.547 mmol) in MeCN (10 mL) at rt was added Et3N (0.237 mL, 1.701 mmol) followed by methyl bromoacetate (260 mg, 1.701 mmol). The reaction was stirred at rt for 16 h. Volatiles were removed. Chromatography over silica eluting with 30-60% EtOAc/hexanes afforded the title compound as a white solid. 1H NMR (500 MHz, CDC13): δ 7.75 (d, 1H, J=7.5 Hz), 7.69 (s, 1H), 7.39 (t, 1H, J=8.0 Hz), 7.01 (dd, 1H, J=8.0, 2.3 Hz), 5.53 (bs, 1H), 5.50 (s, 2H), 3.86 (s, 3H).
Quantity
250.8 mg
Type
reactant
Reaction Step One
Name
Quantity
0.237 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[NH:2][N:3]=[N:4][C:5]=1[C:6]1[CH:7]=[C:8]([OH:12])[CH:9]=[CH:10][CH:11]=1.CCN(CC)CC.Br[CH2:21][C:22]([O:24][CH3:25])=[O:23]>CC#N>[OH:12][C:8]1[CH:7]=[C:6]([C:5]2[N:4]=[N:3][N:2]([CH2:21][C:22]([O:24][CH3:25])=[O:23])[N:1]=2)[CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
250.8 mg
Type
reactant
Smiles
N=1NN=NC1C=1C=C(C=CC1)O
Name
Quantity
0.237 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
260 mg
Type
reactant
Smiles
BrCC(=O)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles were removed

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%
Name
Type
product
Smiles
OC=1C=C(C=CC1)C=1N=NN(N1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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